molecular formula C10H14O2Sn B018050 3-Trimethylstannyl benzoic acid CAS No. 161767-56-2

3-Trimethylstannyl benzoic acid

Cat. No.: B018050
CAS No.: 161767-56-2
M. Wt: 284.93 g/mol
InChI Key: MLKYWECXFLBPGE-UHFFFAOYSA-N
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Description

3-Trimethylstannyl Benzoic Acid (CAS 161767-56-2) is a high-purity organotin compound with the molecular formula C10H14O2Sn and a molecular weight of 284.93 g/mol. This white to off-white solid is a specialized chemical reagent designed for catalytic and synthetic chemistry research applications. In transition metal-catalyzed reactions, particularly palladium-catalyzed ortho C-H activation processes, the carboxylic acid group in this compound acts as a weak coordinating directing group. This property enables efficient ortho-functionalization of benzoic acid derivatives for synthesizing complex organic molecules. The trimethylstannyl moiety serves as a versatile functional handle for further chemical modifications, including cross-coupling reactions, making this compound valuable for constructing molecular architectures in pharmaceutical intermediate synthesis, polymer chemistry, and fine chemical development. Store at 2-8°C in a refrigerated environment. This product is intended for research purposes only in laboratory settings and is not manufactured for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-trimethylstannylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKYWECXFLBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432876
Record name 3-TRIMETHYLSTANNYL BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161767-56-2
Record name 3-TRIMETHYLSTANNYL BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate. These properties could potentially influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C.

Biological Activity

3-Trimethylstannyl benzoic acid (CAS 161767-56-2) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. It is characterized by the presence of a trimethylstannyl group attached to a benzoic acid moiety, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in drug development.

  • Molecular Formula : C10H14O2Sn
  • Molecular Weight : 284.93 g/mol
  • Structure : The compound features a benzoic acid structure with a trimethylstannyl substituent, which can enhance lipophilicity and alter its pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. Key findings include:

  • Antitumor Activity : Preliminary studies indicate that organotin compounds, including derivatives like this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve disruption of cellular processes and induction of apoptosis in tumor cells .
  • Antimicrobial Properties : Research has shown that organotin compounds can possess antimicrobial activity against a range of pathogens. The trimethylstannyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy .
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the growth and survival of cells. This inhibition could be beneficial in targeting diseases characterized by dysregulated enzyme activity .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with trimethyltin chloride under controlled conditions. This process can yield high purity products suitable for biological testing.

Synthesis Overview:

  • Reagents : Trimethyltin chloride, benzoic acid derivatives.
  • Conditions : Typically conducted under an inert atmosphere to prevent oxidation.
  • Yield : High yields reported in laboratory settings, facilitating further research into its biological applications.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

StudyFindings
Demonstrated cytotoxicity against cancer cell lines with IC50 values indicating significant potency.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
Investigated enzyme inhibition mechanisms, revealing potential pathways for therapeutic application in metabolic disorders.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

Scientific Research Applications

Organic Synthesis

3-Trimethylstannyl benzoic acid serves as a versatile reagent in organic synthesis, particularly in the following areas:

  • Stannylation Reactions : The trimethylstannyl group can be utilized to introduce stannyl groups into other organic compounds, facilitating further transformations. For example, it can act as a precursor for the synthesis of stannylated derivatives of various aromatic compounds, which are important intermediates in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : It is employed in cross-coupling reactions such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds. This is particularly useful for synthesizing complex molecules in medicinal chemistry.

Materials Science

The compound has potential applications in materials science due to its unique properties:

  • Polymer Chemistry : this compound can be used as a monomer or an additive in the synthesis of polymers. Its stannyl group can impart specific characteristics to the polymer, such as improved thermal stability or enhanced electrical conductivity.
  • Nanomaterials : Research indicates that organotin compounds like this compound can be utilized in the fabrication of nanomaterials. These materials have applications ranging from electronics to catalysis.

Biological Studies

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Preliminary studies suggest that organotin compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.
  • Proteomics Research : The compound is also used in proteomics for labeling proteins. Its ability to form stable complexes with biomolecules allows for the study of protein interactions and functions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Stille Coupling Studies : A study demonstrated the efficiency of using this compound in Stille reactions to produce complex aromatic systems, highlighting its role in synthesizing potential pharmaceutical agents .
  • Biological Activity Assessment : Research published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of various organotin compounds, including this compound, against different cancer cell lines, showing promising results .
  • Material Development : Investigations into the use of organotin compounds for developing conductive polymers have shown that incorporating this compound can enhance the electrical properties of the resulting materials .

Comparison with Similar Compounds

Structural and Functional Analogues

3-[(Trimethylsilyl)oxy]benzoic Acid Trimethylsilyl Ester (CAS 3782-84-1)
  • Structure : Features a trimethylsilyl (-Si(CH₃)₃) group instead of tin.
  • Reactivity : Silyl groups are less reactive in cross-coupling reactions but are widely used for protecting hydroxyl or carboxyl groups during synthesis.
  • Physical Properties : Boiling points for silylated derivatives (e.g., 1555–1573°C) are influenced by silicon’s lower atomic weight compared to tin, affecting volatility .
  • Applications : Primarily used in protective group chemistry and chromatography.
2-(4-Chlorobenzoyl)Benzoic Acid
  • Structure : Contains a chlorobenzoyl substituent.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilic substitution reactivity.
  • Applications : Marketed as a pharmaceutical intermediate (e.g., anti-inflammatory agents) and pesticide precursor .
  • Market Value: Global market projections highlight its industrial significance compared to niche organotin derivatives .
p-Hydroxybenzoic Acid
  • Structure : Hydroxyl group at the para position.
  • Contrast: Unlike 3-trimethylstannyl benzoic acid, p-hydroxybenzoic acid lacks metal coordination sites, limiting its use in organometallic catalysis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Thermal Stability
This compound ~315.95 -Sn(CH₃)₃, -COOH Low in polar solvents; soluble in organic phases Moderate (decomposes above 200°C)
3-[(Trimethylsilyl)oxy]benzoic acid ~298.50 -Si(CH₃)₃, -COO-Si Higher volatility; soluble in non-polar solvents High (stable up to 300°C)
Benzoic acid 122.12 -COOH Soluble in hot water, ethanol High (melts at 122°C)

Preparation Methods

Direct Metallation of Benzoic Acid Derivatives

The direct metallation of halogenated benzoic acids represents a foundational approach to 3-trimethylstannyl benzoic acid. This method typically involves the reaction of 3-iodobenzoic acid with hexamethylditin (Sn₂Me₆) under palladium catalysis. For instance, a protocol described in radiochemistry literature employs 3-iodobenzoic acid (1.0 equiv), Sn₂Me₆ (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via a Stille-type cross-coupling mechanism, where the palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the stannane reagent.

Key challenges in this route include:

  • Side reactions : Competing protodestannylation can occur if residual moisture is present, leading to undesired benzoic acid byproducts.

  • Catalyst loading : Excessive Pd(PPh₃)₄ (>10 mol%) promotes decomposition of the stannane reagent, reducing yields.

A representative yield of 78% was achieved after purification via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1 v/v).

Halogen-Stannane Exchange Reactions

An alternative pathway involves halogen-stannane exchange on pre-functionalized benzoic acid derivatives. For example, this compound can be synthesized from 3-bromobenzoic acid using a lithium trimethylstannane (LiSnMe₃) reagent. This method, while less common, avoids palladium catalysts and operates under milder conditions (−78°C to 0°C).

Procedure :

  • 3-Bromobenzoic acid (1.0 equiv) is dissolved in tetrahydrofuran (THF) under argon.

  • Lithium diisopropylamide (LDA, 1.1 equiv) is added at −78°C to generate the aryllithium intermediate.

  • Trimethylstannyl chloride (1.2 equiv) is introduced, and the mixture is warmed to 0°C over 2 hours.

  • The product is isolated via acid-base extraction (yield: 65–70%).

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advancements have optimized Pd-catalyzed methods for higher efficiency and scalability. A study demonstrated that substituting Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) enhances reaction rates and reduces catalyst loading to 2 mol%.

Optimized Conditions :

ParameterValue
CatalystPd(OAc)₂/XPhos (2 mol%)
SolventToluene
Temperature100°C
Time6 hours
Yield85%

This protocol minimizes side reactions and improves reproducibility for gram-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate Stille couplings. In one example, 3-iodobenzoic acid and Sn₂Me₆ were reacted in DMF at 120°C for 30 minutes under microwave conditions, achieving an 82% yield. This method reduces reaction times by 90% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard purification method, but reversed-phase HPLC has gained traction for isolating high-purity this compound. A typical HPLC method uses a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid), achieving >98% purity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.12 (s, 1H, Ar-H)

  • δ 7.89 (d, J = 7.8 Hz, 1H, Ar-H)

  • δ 7.51 (t, J = 7.8 Hz, 1H, Ar-H)

  • δ 0.38 (s, 9H, Sn(CH₃)₃)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1550 cm⁻¹ (Sn-C stretch)

Applications in Radiopharmaceuticals

This compound serves as a precursor for radiolabeling antibodies and affibodies. For example, it was conjugated to trastuzumab via N-succinimidyl esters for immunoPET imaging, demonstrating high in vivo stability .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-Trimethylstannyl benzoic acid, and how is purity ensured?

The synthesis typically involves nucleophilic substitution or Stille coupling reactions, where a tin moiety (trimethylstannane) is introduced to the benzoic acid backbone. For example, 3-aminobenzoic acid derivatives can be functionalized via palladium-catalyzed cross-coupling reactions . Post-synthesis, recrystallization using solvents like water or ethanol is recommended to remove unreacted precursors. Purity is verified via melting point analysis (e.g., deviations <2°C indicate impurities) and techniques like UV spectrophotometry to measure absorbance consistency .

Q. Which analytical methods are suitable for quantifying this compound in research samples?

Liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity for structural confirmation and quantification, particularly for detecting metabolites or degradation products . Square-wave voltammetry (SWV) with boron-doped diamond electrodes offers rapid detection in aqueous matrices, with detection limits as low as 0.1 µM . For non-polar matrices, UV spectrophotometry at λ ≈ 270 nm is effective after extraction using solvents like n-heptane .

Q. How does ionic strength influence the solubility of this compound in aqueous systems?

Increased ionic strength reduces solubility due to the "salting-out" effect. This is quantified via titrimetric studies, where the dissociation constant (pKa) shifts under varying salt concentrations. For benzoic acid derivatives, a linear relationship between logK and 1/T (temperature) is observed, with ∆G° values (~12.5 kJ/mol) indicating spontaneity of dissociation .

Advanced Questions

Q. How can researchers resolve contradictions in reported sublimation enthalpies of benzoic acid derivatives?

Sublimation enthalpy discrepancies (e.g., ±2.3 kcal/mol for benzoic acid) arise from measurement techniques (e.g., thermogravimetric analysis vs. manometric methods). Standardizing conditions (e.g., 298 K) and using additive models for lattice energy calculations (e.g., -22.5 ± 2.3 kcal/mol) improve consistency. Cross-validating results with computational methods like density functional theory (DFT) further mitigates variances .

Q. What thermodynamic parameters are critical for modeling the phase behavior of this compound?

Key parameters include:

  • Sublimation enthalpy : 21.4 kcal/mol (average for benzoic acid) .
  • Lattice energy : -22.5 kcal/mol (calculated via additive models) .
  • Dissociation thermodynamics : ∆H° = 3.823 kJ/mol, ∆S° = -29.14 J/mol·K . These values inform phase diagrams and stability predictions under varying pressures and temperatures.

Q. How can response surface methodology (RSM) optimize synthesis conditions for benzoic acid derivatives?

RSM employs factorial designs (e.g., Central Composite Design) to model interactions between variables like temperature, pH, and reagent ratios. For example, a 3-factor design identified optimal benzoic acid yields (85%) at 40°C and pH 6.5, validated through ANOVA (p < 0.05) . This approach minimizes experimental runs while maximizing yield reproducibility.

Q. What considerations guide the selection between LC-MS and SWV for quantifying benzoic acid derivatives?

Criterion LC-MS SWV
SensitivitySub-ppm detection 0.1–10 µM range
Matrix ComplexityHigh (biological samples) Low (aqueous solutions)
ThroughputModerate (30 min/run) High (<5 min/sample)
LC-MS is preferred for structural elucidation, while SWV suits rapid screening in controlled matrices.

Methodological Notes

  • Recrystallization : Use a 3:1 solvent mixture (ethanol:water) with slow cooling to 4°C for large crystal formation. Yield recovery >90% is achievable .
  • Pressure Effects : High-pressure XRD studies reveal monoclinic-to-triclinic phase transitions in benzoic acid crystals at >2 GPa, critical for storage stability .
  • Data Validation : Cross-reference experimental sublimation enthalpies with computational predictions (e.g., STO-3G basis sets for geometry optimization ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Trimethylstannyl benzoic acid

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